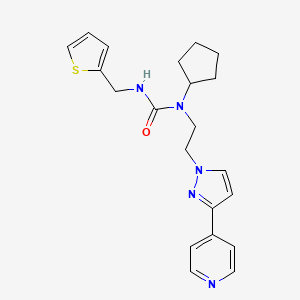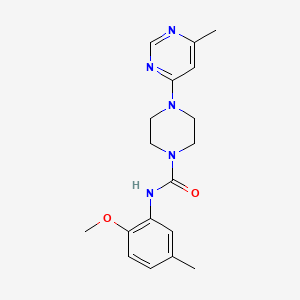
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as MMPIP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMPIP belongs to the piperazine class of compounds and has been shown to have a high affinity for the 5-HT1A receptor, a subtype of the serotonin receptor.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its high affinity for the 5-HT1A receptor. This compound acts as a partial agonist at this receptor, which means that it can both activate and inhibit the receptor depending on the level of endogenous serotonin present. This compound has been shown to increase serotonin levels in the brain, which may contribute to its antidepressant effects. This compound has also been shown to reduce pain sensitivity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the 5-HT1A receptor, this compound has been shown to have antioxidant properties. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the effects of serotonin on the brain and behavior. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the 5-HT1A receptor. This means that higher concentrations of this compound may be required to achieve the desired effects.
将来の方向性
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide. One area of research could focus on the development of more potent analogs of this compound that target the 5-HT1A receptor. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, future research could investigate the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with 6-methylpyrimidine-4-carboxylic acid. The resulting intermediate is then reacted with piperazine to form this compound. The overall yield of the synthesis is approximately 30-40%.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an antidepressant. Studies have shown that this compound has a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has been shown to increase serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety.
Another area of research has focused on the potential use of this compound in the treatment of neuropathic pain. Studies have shown that this compound can reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-5-16(25-3)15(10-13)21-18(24)23-8-6-22(7-9-23)17-11-14(2)19-12-20-17/h4-5,10-12H,6-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFMVIOVOQZREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)


![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)
![2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid](/img/structure/B2532260.png)
![(E)-2-(furan-2-yl)-5-((5-phenylfuran-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2532262.png)

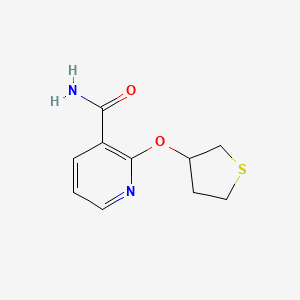

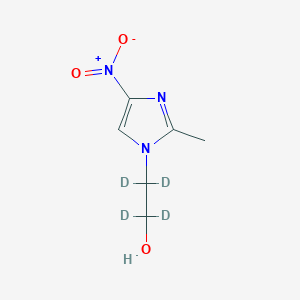
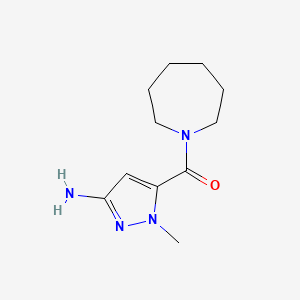
![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)
